molecular formula C22H25N5O B2626410 4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}quinazoline CAS No. 2309313-05-9

4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}quinazoline

Cat. No.: B2626410
CAS No.: 2309313-05-9
M. Wt: 375.476
InChI Key: PAJOGZFHNLZOGS-UHFFFAOYSA-N
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Description

4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}quinazoline is a useful research compound. Its molecular formula is C22H25N5O and its molecular weight is 375.476. The purity is usually 95%.
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Scientific Research Applications

Biotransformation in Human Hepatic Cytochrome P450 Enzymes

The compound, closely related to 3-((1-(Quinazolin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline, has been studied for its biotransformation in human hepatic cytochrome P450 enzymes. This research provides insights into the metabolic pathways and the role of various enzymes, especially CYP3A4, in metabolizing such compounds. This has implications for understanding the metabolism and potential interactions of related compounds in the human body (Minato et al., 2008).

DNA Ligand Properties

Studies have identified certain quinoline and quinazoline derivatives as effective DNA ligands. The structural design of these compounds is inspired by anti-cancer DNA-binding alkaloids like camptothecin. This implies potential applications in targeting DNA for therapeutic interventions, especially in oncology (Malecki et al., 2004).

Potential Antihypertensive Properties

Research on piperidine derivatives with a quinazoline ring system, similar in structure to the compound , shows potential antihypertensive activity. This suggests possible applications in the development of new medications for managing high blood pressure (Takai et al., 1986).

Novel Therapeutic Agent for Diarrhea-Predominant Irritable Bowel Syndrome

Compounds with a similar structure have been studied as novel therapeutic agents for diarrhea-predominant irritable bowel syndrome (d-IBS). Their dual effects as a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist suggest potential therapeutic benefits in treating d-IBS (Tamaoki et al., 2007).

Antimicrobial Activity

Recent research indicates that novel quinoline derivatives, including those with structures similar to the compound , show promising antimicrobial activity. This opens avenues for developing new antimicrobial agents based on these molecular structures (Marganakop et al., 2022).

Properties

IUPAC Name

4-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-3-7-19-17(5-1)13-21(26-25-19)28-14-16-9-11-27(12-10-16)22-18-6-2-4-8-20(18)23-15-24-22/h2,4,6,8,13,15-16H,1,3,5,7,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJOGZFHNLZOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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